1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole and pyrazole moiety. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.
1-(1H-benzimidazol-2-yl)phenylmethanone: Studied for its anticancer activities.
1-(1H-benzimidazol-2-yl)sulfanylbenzaldehyde: Investigated for its potential as an enzyme inhibitor.
Uniqueness
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is unique due to its combined benzimidazole and pyrazole structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22N4O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22N4O/c1-13(2)16-10-8-15(9-11-16)12-17-14(3)24-25(20(17)26)21-22-18-6-4-5-7-19(18)23-21/h4-11,13,24H,12H2,1-3H3,(H,22,23) |
InChI Key |
RFRRZJZPNNCMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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